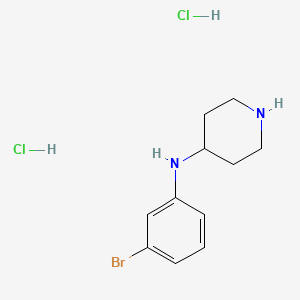
2-Chloro-4,5-dimethoxypyrimidine
Übersicht
Beschreibung
2-Chloro-4,5-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is a solid substance with a molecular weight of 174.59 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4,5-dimethoxypyrimidine is 1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethoxypyrimidine is a solid substance . It has a molecular weight of 174.59 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Scientific Field: Pharmacology
- Summary of Application: Pyrimidines, including 2-Chloro-4,5-dimethoxypyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The synthesis of pyrimidines involves numerous methods, and their anti-inflammatory effects are tested through biological assays .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of Anilinopyrimidines
- Scientific Field: Organic Chemistry
- Summary of Application: 2-Chloro-4,6-dimethylpyrimidine, a close relative of 2-Chloro-4,5-dimethoxypyrimidine, is used in the synthesis of 2-anilinopyrimidines .
- Methods of Application: The synthesis involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Results or Outcomes: The substituents had a significant impact on the course and efficiency of the reaction .
Synthesis of Novel Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine, a close relative of 2-Chloro-4,5-dimethoxypyrimidine .
- Methods of Application: The synthesis involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Results or Outcomes: The substituents had a significant impact on the course and efficiency of the reaction .
Inhibitors of NF-κB and AP-1
- Scientific Field: Biochemistry
- Summary of Application: Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .
- Methods of Application: The synthesis involves solution-phase parallel synthesis and high throughput evaluation .
- Results or Outcomes: The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
Synthesis of Building Blocks
- Scientific Field: Organic Chemistry
- Summary of Application: The strategy depends on synthesizing the building blocks starting from the bromobenzoic acid derivative and the sulfonamide .
- Methods of Application: The coupling to pyrimidine moiety was performed via a nucleophilic substitution of 2-chloro-4-methylpyrimidine facilitated by lithiation of the 4-methyl using LiHMDS .
- Results or Outcomes: The yield of this step was recorded .
Synthesis of Novel Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application: The synthesis involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Results or Outcomes: The substituents had a significant impact on the course and efficiency of the reaction .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-chloro-4,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOOCFFMSRIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxypyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

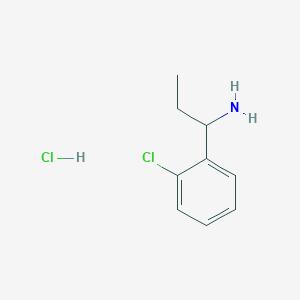
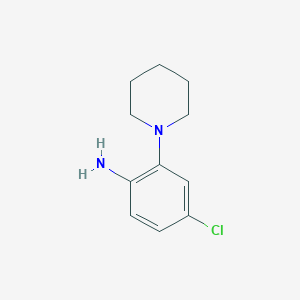
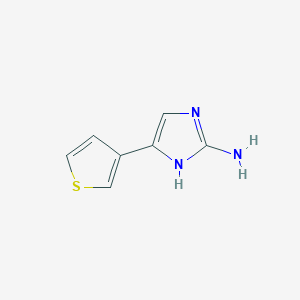
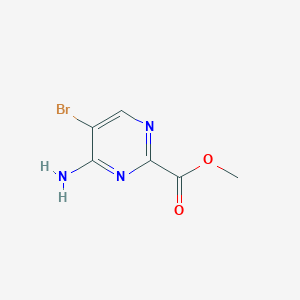
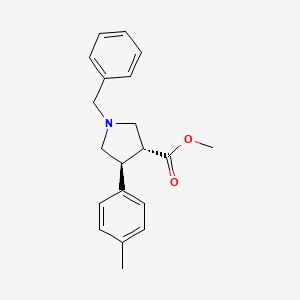
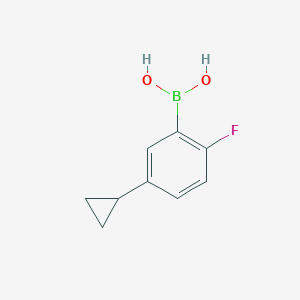
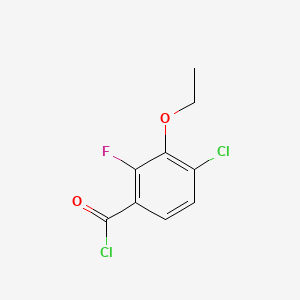
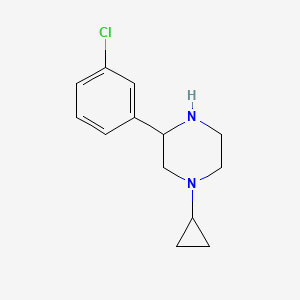
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
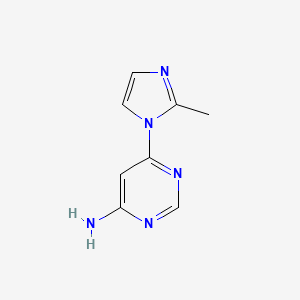
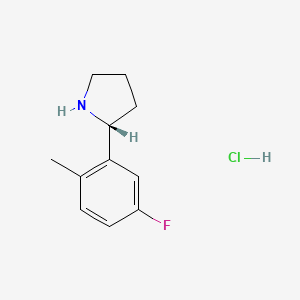
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
